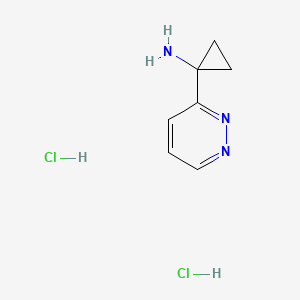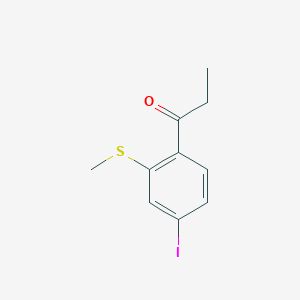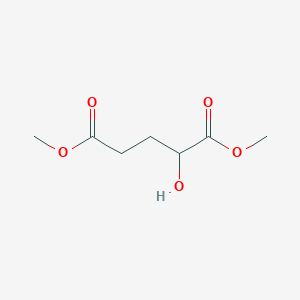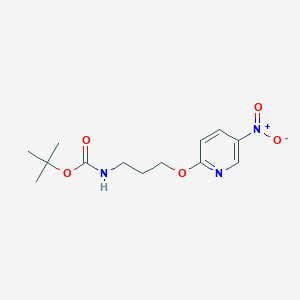
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C8H3Cl2F5OS and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethylthio group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Analyse Des Réactions Chimiques
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction used in its synthesis.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Medicine: It is explored for potential pharmaceutical applications due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group, in particular, plays a crucial role in its bioactivity. This group is known to modulate the compound’s interaction with biological molecules, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
- 1,4-Dichloro-2-difluoromethoxybenzene
- 1,4-Dichloro-3-(trifluoromethylthio)benzene
- 2-Difluoromethoxy-3-(trifluoromethylthio)benzene
These compounds share similar structural features but differ in the number and position of halogen atoms and functional groups. The presence of the trifluoromethylthio group in this compound makes it unique and contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H3Cl2F5OS |
|---|---|
Poids moléculaire |
313.07 g/mol |
Nom IUPAC |
1,4-dichloro-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H |
Clé InChI |
YSWCWBKPJUEGQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)OC(F)F)SC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)
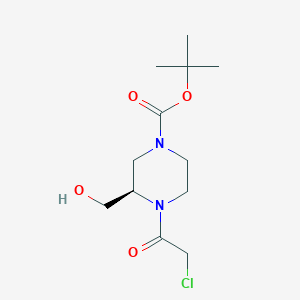
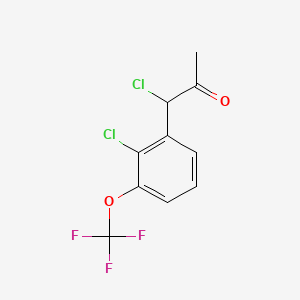
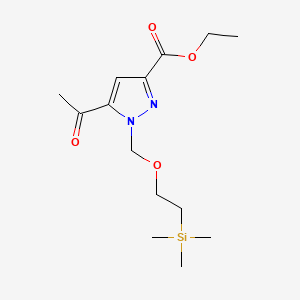
![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)

![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
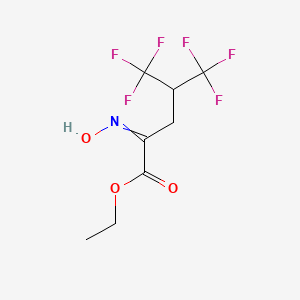
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
